
N-(furan-2-ylmethyl)-4-methoxy-3-nitrobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(furan-2-ylmethyl)-4-methoxy-3-nitrobenzenesulfonamide, also known as FMN-1-55, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Metal Complexes and Coordination Chemistry
The ligand H₂L can form metal complexes with various transition metals such as Cu(II), Co(II), Ni(II), and Zn(II). These complexes exhibit stoichiometric ratios of 1:2 (metal to ligand). Spectroscopic studies reveal that the ligand chelates to the metal ions in a mononegative bidentate fashion, involving the azomethine nitrogen and deprotonated enolized carbonyl oxygen. Such complexes are significant in coordination chemistry due to their stability and diverse binding modes .
Quantum Chemical Calculations and Electronic Properties
Density Functional Theory (DFT) calculations indicate that both the ligand and the Ni(II) complex possess specific electronic properties. The ligand exhibits the highest HOMO (highest occupied molecular orbital) energy, while the Ni(II) complex has the lowest HOMO-LUMO (lowest unoccupied molecular orbital) energy gap. These insights are valuable for understanding the reactivity and behavior of these compounds .
Cytotoxicity Profiling
In vitro studies have explored the cytotoxic activity of H₂L and its metal complexes against cancer cell lines (HePG-2 and HCT-116). Surprisingly, the free ligand demonstrated greater potency than the metal complexes. This finding highlights the potential of H₂L as an anticancer agent .
Antibacterial and Antifungal Activities
Schiff bases, including furan derivatives, have been investigated for their antibacterial and antifungal properties. The presence of azomethine nitrogen (C=N) in these compounds contributes to their bioactivity. While specific studies on H₂L are limited, its structural features suggest potential antimicrobial applications .
Catalysis and Organic Transformations
Furan-based compounds have been employed as ligands in catalytic processes. Although direct studies on H₂L are scarce, its furan moiety could participate in catalytic reactions. For instance, furan Schiff base derivatives have been used in amination reactions, yielding valuable organic products .
Therapeutic Potential
Given the therapeutic promise of heterocyclic derivatives, H₂L’s furan-2-ylmethyl group may contribute to its biological activity. Further investigations are warranted to explore its potential as a drug candidate .
Wirkmechanismus
Target of Action
N-(furan-2-ylmethyl)-4-methoxy-3-nitrobenzenesulfonamide is a complex organic compound with potential therapeutic applications. EGFR is a cell surface protein that binds to epidermal growth factor, leading to cell growth and differentiation .
Mode of Action
It’s known that similar compounds interact with their targets by binding to the active site, thereby inhibiting the function of the target . This interaction can lead to changes in cellular processes, such as cell growth and differentiation .
Biochemical Pathways
Given the potential target of egfr, it can be inferred that the compound may affect pathways related to cell growth and differentiation . The downstream effects of these pathways could include changes in cell proliferation and survival .
Pharmacokinetics
It’s known that similar compounds are metabolized by cytochrome p450 enzymes . These enzymes play a crucial role in drug metabolism and can impact the bioavailability of the compound .
Result of Action
If the compound acts as an egfr inhibitor, it could potentially lead to decreased cell growth and proliferation . This could have therapeutic implications in conditions characterized by abnormal cell growth, such as cancer .
Action Environment
The action, efficacy, and stability of N-(furan-2-ylmethyl)-4-methoxy-3-nitrobenzenesulfonamide can be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds, and the specific characteristics of the target cells
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-4-methoxy-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O6S/c1-19-12-5-4-10(7-11(12)14(15)16)21(17,18)13-8-9-3-2-6-20-9/h2-7,13H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGGWRLZBDBLXCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CO2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

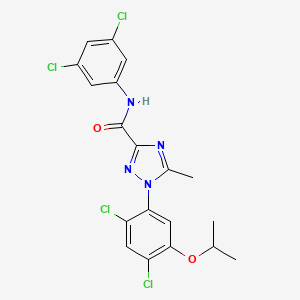
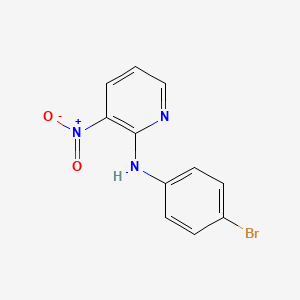
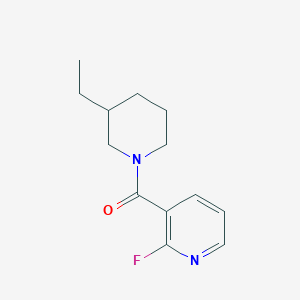
![N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2547611.png)
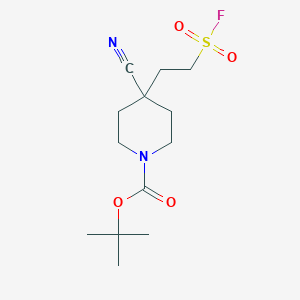
![1-[(3-methoxybenzyl)oxy]-1H-imidazole](/img/structure/B2547614.png)
![1-{[1-(Bromomethyl)cyclopropyl]methoxy}-3-(methoxymethyl)benzene](/img/structure/B2547620.png)
![N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2547622.png)


![2-(1H-benzo[d]imidazol-1-yl)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2547628.png)
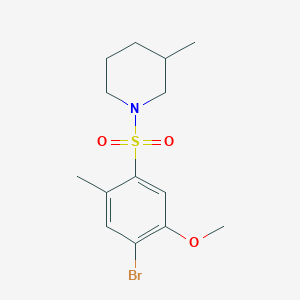
![2-Cyclopropyl-4-[[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2547630.png)
![2-Ethoxy-6-({[3-(trifluoromethyl)benzyl]amino}methyl)phenol](/img/structure/B2547631.png)